![molecular formula C40H32N2O2 B177483 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde CAS No. 181064-88-0](/img/structure/B177483.png)
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde, also known as FMAB, is a chemical compound that has drawn the attention of many scientists due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde involves the inhibition of the STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the reduction of inflammation. It has also been found to have a protective effect on the liver and can be used to treat liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in lab experiments is its specificity for the STAT3 signaling pathway, which allows for targeted inhibition of cancer cells. However, its low solubility and stability can be a limitation, and further optimization is needed to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde. One area of focus is the optimization of its pharmacokinetic properties, including solubility and stability. Another area of interest is the development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in modulating the immune response and reducing inflammation.
Métodos De Síntesis
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methylaniline with 4-formylphenylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-N-(4-methylanilino)aniline. The final product is obtained by reacting the intermediate with 4-bromo-N-(4-(4-(N-(4-formylphenyl)-4-methylanilino)phenyl)phenyl)aniline.
Aplicaciones Científicas De Investigación
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to modulate the immune response.
Propiedades
Número CAS |
181064-88-0 |
|---|---|
Nombre del producto |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
Fórmula molecular |
C40H32N2O2 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-3-15-35(16-4-29)41(37-19-7-31(27-43)8-20-37)39-23-11-33(12-24-39)34-13-25-40(26-14-34)42(36-17-5-30(2)6-18-36)38-21-9-32(28-44)10-22-38/h3-28H,1-2H3 |
Clave InChI |
FVZVFZMVNREWQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



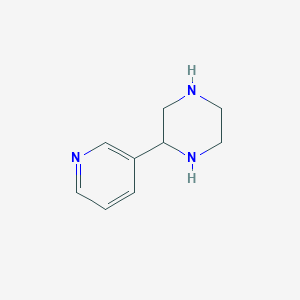
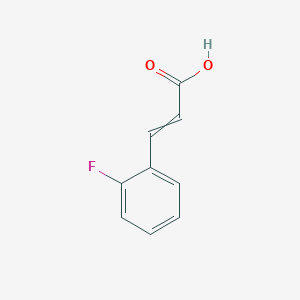
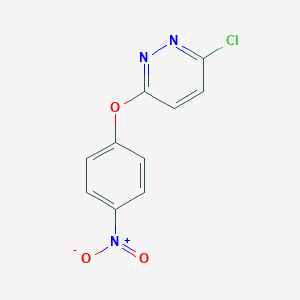
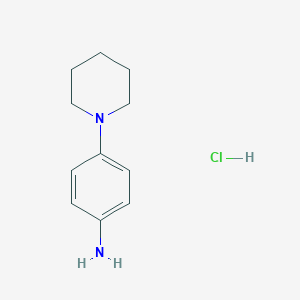

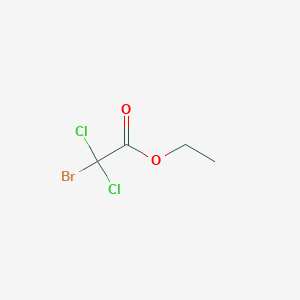



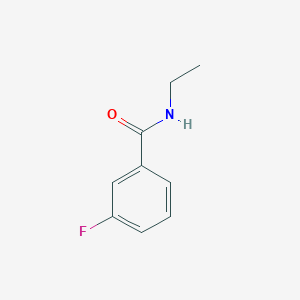



![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)